3,8-Dibromoquinolin-6-amine

Catalog No.
S9037860
CAS No.
M.F
C9H6Br2N2
M. Wt
301.96 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,8-Dibromoquinolin-6-amine

Product Name

3,8-Dibromoquinolin-6-amine

IUPAC Name

3,8-dibromoquinolin-6-amine

Molecular Formula

C9H6Br2N2

Molecular Weight

301.96 g/mol

InChI

InChI=1S/C9H6Br2N2/c10-6-1-5-2-7(12)3-8(11)9(5)13-4-6/h1-4H,12H2

InChI Key

ICKCGNQFLZDNGB-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C=NC2=C(C=C1N)Br)Br

3,8-Dibromoquinolin-6-amine is a specialized heterocyclic intermediate designed for advanced organic synthesis. Its core value lies in providing three distinct, orthogonally reactive sites on a single quinoline scaffold: a nucleophilic amino group at the 6-position, and two electronically non-equivalent bromine atoms at the 3- and 8-positions. This specific arrangement is engineered for use in sequential, palladium-catalyzed cross-coupling reactions, enabling the controlled, stepwise construction of complex, tri-substituted quinoline derivatives. [REFS-1, REFS-2]

Substituting this compound with simpler analogues introduces significant process limitations and impurities. Using monobrominated precursors, such as 3-bromo- or 8-bromo-6-aminoquinoline, inherently prevents the synthesis of asymmetrically tri-substituted final products. Attempting to synthesize 3,8-Dibromoquinolin-6-amine in-house via direct bromination of 6-aminoquinoline is synthetically challenging, often resulting in a mixture of regioisomers (e.g., 5,7-dibromo, 3-bromo, 8-bromo) that are difficult and costly to separate. [1] Procuring this specific, isomerically pure compound eliminates the need for extensive process development and purification, ensuring batch-to-batch reproducibility in multi-step synthetic campaigns.

Precursor Suitability: Enables Site-Selective Sequential Cross-Coupling Reactions

The primary procurement driver for this compound is the differential reactivity of its two bromine substituents in palladium-catalyzed reactions like Suzuki or Stille couplings. Due to electronic effects from the quinoline nitrogen, the C8-Br bond is more activated towards oxidative addition than the C3-Br bond. This allows for selective functionalization at the 8-position under one set of reaction conditions, leaving the 3-position available for a subsequent, different coupling reaction. This built-in selectivity circumvents the need for complex protecting group strategies required with symmetrically substituted precursors. [1]

Evidence DimensionSite-Selectivity in Stepwise Synthesis
Target Compound DataEnables sequential C-C bond formation, first at C8, then at C3, in a controlled manner.
Comparator Or BaselineSymmetrically-substituted dibromoquinolines (e.g., 5,7-dibromo): Offer no inherent site-selectivity, leading to mixtures in stepwise reactions. Monobromoquinolines: Permit only a single cross-coupling.
Quantified DifferenceQualitative but critical: Provides a strategic pathway to asymmetric tri-substituted products not accessible with common substitutes.
ConditionsTypical Palladium(0)-catalyzed cross-coupling conditions (e.g., Suzuki, Stille, Negishi reactions).

This compound provides a direct, efficient route to complex, asymmetric molecules, reducing step count and improving overall yield compared to alternative synthetic strategies.

Synthesis Compatibility: Orthogonal Reactivity of Amino and Bromo Groups for Convergent Assembly

The 6-amino group offers a third, distinct reactive handle that is orthogonal to the C-Br bonds. It can participate in reactions such as Buchwald-Hartwig N-arylation, acylation, or reductive amination without interfering with subsequent or prior C-C couplings at the 3- and 8-positions. [1] This tri-functionality is not available in analogues lacking the amino group, such as 3,8-dibromoquinoline.

Evidence DimensionNumber of Orthogonal Reactive Sites
Target Compound DataThree distinct handles for derivatization (C3-Br, C8-Br, C6-NH2).
Comparator Or Baseline3,8-Dibromoquinoline: Only two C-Br handles. 6-Aminoquinoline: Only one amino handle.
Quantified DifferenceOffers 3 points of diversification vs. 1 or 2 in simpler analogues.
ConditionsSequential palladium-catalyzed C-N (Buchwald-Hartwig) and C-C (e.g., Suzuki) coupling reactions.

This compound is ideal for convergent synthesis strategies and diversity-oriented synthesis, allowing for the rapid assembly of complex molecules and chemical libraries from three different input fragments.

Process Efficiency: Guaranteed Regiochemistry Eliminates Isomer-Related Purification Costs

A key procurement advantage is the guaranteed 3,8-dibromo-6-amino substitution pattern. Direct electrophilic bromination of 6-aminoquinoline, the most common alternative approach, is known to be difficult to control, often producing a mixture of mono- and di-brominated isomers with substitution at various positions. [1] These isomers typically have very similar physical properties, making their separation by chromatography or crystallization inefficient and costly, especially at scale.

Evidence DimensionIsomeric Purity
Target Compound DataTypically >98% regiochemical purity as supplied.
Comparator Or BaselineCrude product from direct bromination of 6-aminoquinoline: Potentially contains multiple isomers, requiring extensive purification.
Quantified DifferenceEliminates a costly, low-yielding, and non-reproducible purification step from the synthetic workflow.
ConditionsMulti-step organic synthesis and process scale-up.

Procuring this specific isomer de-risks the synthetic route by ensuring high starting material purity, which directly translates to higher reproducibility, reduced labor costs, and faster project timelines.

Core Scaffold for Asymmetric Tri-Substituted OLED Materials

This compound is the right choice for developing novel host or emitter materials for organic light-emitting diodes (OLEDs). The ability to perform sequential, site-selective Suzuki couplings at C8 and C3 allows for the precise installation of different aryl groups to tune the LUMO/HOMO energy levels, while the 6-amino position can be functionalized to control morphology and charge-transport properties. [1]

Central Building Block for Medicinal Chemistry Libraries

In drug discovery, this intermediate serves as an ideal scaffold for creating diverse libraries of potential therapeutic agents. The three orthogonal reactive sites enable a 'mix-and-match' approach, where libraries of amines, boronic acids, and other coupling partners can be combined to rapidly generate hundreds of distinct final compounds for high-throughput screening. [2]

Precursor for Asymmetric Ligands in Catalysis

The defined regiochemistry and potential for creating sterically and electronically distinct environments at the 3- and 8-positions make this a suitable precursor for novel, asymmetric ligands. By attaching different coordinating groups at the three reactive sites, researchers can synthesize specialized quinoline-based ligands for asymmetric catalysis or advanced metal-organic frameworks (MOFs).

XLogP3

2.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

301.88772 g/mol

Monoisotopic Mass

299.88977 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-21-2023

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